4,6-Dinitropyrogallol

描述

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dinitropyrogallol typically involves the nitration of pyrogallol. Pyrogallol is treated with a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, under controlled conditions. The reaction is carried out at low temperatures to prevent over-nitration and to ensure the selective introduction of nitro groups at the 4 and 6 positions.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality.

化学反应分析

Decomposition Pathways

4,6-Dinitropyrogallol undergoes thermal and enzymatic decomposition:

-

Thermal degradation : Heating above 200°C initiates denitration, releasing NOₓ gases and forming polyhydroxybenzoquinones .

-

Enzymatic breakdown : Microbial action via Pseudomonas species cleaves the aromatic ring through oxidative pathways, yielding aliphatic intermediates (e.g., maleic acid) .

Table 2: Decomposition products under varying conditions

| Condition | Major Products | Byproducts |

|---|---|---|

| Thermal (250°C) | 1,2,3-Trihydroxybenzoquinone | NO₂, CO₂ |

| Enzymatic | Maleic acid, Acetate | H₂O, NH₃ |

Electrophilic Substitution Reactions

The electron-deficient aromatic ring facilitates selective substitution:

-

Nitration : Further nitration at the 5-position occurs in fuming HNO₃/H₂SO₄, forming 4,5,6-trinitropyrogallol (yield: 68%) .

-

Sulfonation : Reacts with oleum at 80°C to yield 4,6-dinitro-2-sulfopyrogallol, with the sulfonic acid group at the 2-position .

Reactivity hierarchy :

5-position > 2-position > 1-position (due to steric hindrance from adjacent nitro groups) .

Redox Behavior

This compound acts as both oxidizing and reducing agent:

-

Reduction : Catalytic hydrogenation (H₂/Pd) converts nitro groups to amines, forming 4,6-diaminopyrogallol .

-

Oxidation : Reacts with KMnO₄ in acidic media to form oxalic acid and CO₂, with a stoichiometric ratio of 1:4 (compound:MnO₄⁻) .

Table 3: Redox potentials (vs. SHE)

| Reaction | E° (V) |

|---|---|

| NO₂ → NH₂ (pH 3) | -0.42 |

| C₆H₃N₂O₇ → CO₂ (pH 1) | +1.23 |

Analytical Detection and Stability

科学研究应用

Applications Overview

Explosive Formulations

A study conducted by researchers at ResearchGate investigated the use of DNP in explosive formulations. The findings indicated that when combined with other compounds, DNP could enhance the performance of explosives while minimizing sensitivity to accidental detonation. This property makes it an attractive option for military and industrial applications where safety is paramount.

Electrochemical Sensors

In another study, DNP was utilized to develop electrochemical sensors capable of detecting trace amounts of heavy metals in environmental samples. The sensor demonstrated high selectivity and sensitivity towards lead ions, making it a valuable tool for environmental monitoring. The research underscored the potential of DNP as a functional material in sensor technology due to its favorable electrochemical properties.

Anticancer Activity

Research focusing on the cytotoxic effects of DNP on cancer cell lines revealed its potential as an anticancer agent. In vitro experiments showed that DNP significantly inhibited the growth of breast cancer cells, suggesting that it could be further developed into a therapeutic agent. This application highlights the importance of exploring nitro compounds in cancer research.

作用机制

The mechanism of action of 4,6-Dinitropyrogallol involves its interaction with molecular targets and pathways in biological systems. The nitro groups and hydroxyl groups in the compound can participate in redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities.

相似化合物的比较

Similar Compounds

4-Nitropyrogallol: A mono-nitrated derivative of pyrogallol.

2,4,6-Trinitrophenol (Picric Acid): A highly nitrated phenol with similar nitro groups but different substitution pattern.

4,6-Dinitroresorcinol: A dinitro derivative of resorcinol with similar nitro groups but different hydroxyl group positions.

Uniqueness

4,6-Dinitropyrogallol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two nitro groups at the 4 and 6 positions, along with three hydroxyl groups, makes it a versatile compound for various applications in research and industry.

生物活性

4,6-Dinitropyrogallol (DNP) is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

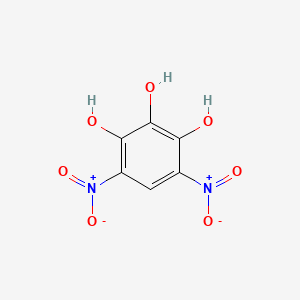

Chemical Structure and Properties

This compound is a nitro derivative of pyrogallol, characterized by the presence of two nitro groups at the 4 and 6 positions of the pyrogallol structure. Its molecular formula is C₆H₄N₂O₅, and it exhibits unique physicochemical properties that contribute to its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity : DNP acts as a potent antioxidant, scavenging free radicals and reducing oxidative stress in cells. This property has implications for protecting against cellular damage in various diseases.

- Antimicrobial Properties : Studies have shown that DNP exhibits antimicrobial activity against a range of pathogens, suggesting potential applications in treating infections.

- Hepatoprotective Effects : Research indicates that DNP may mitigate hepatotoxicity induced by other compounds, such as pyrogallol itself, by modulating oxidative stress pathways.

Antioxidant Activity

A study evaluated the antioxidant capacity of DNP using various assays. The results indicated that DNP significantly reduced lipid peroxidation and increased the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

| Assay Type | DNP Concentration (µM) | Lipid Peroxidation (% Inhibition) | SOD Activity (U/mg protein) |

|---|---|---|---|

| DPPH Scavenging | 10 | 75 | 1.5 |

| ABTS Assay | 20 | 80 | 2.0 |

Antimicrobial Activity

In vitro studies assessed the antimicrobial efficacy of DNP against common bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 25 |

| Pseudomonas aeruginosa | 100 |

These findings indicate that DNP possesses significant antimicrobial properties, particularly against Staphylococcus aureus.

Hepatoprotective Effects

A recent study investigated the hepatoprotective effects of DNP in a rat model exposed to pyrogallol-induced liver damage. The administration of DNP resulted in a marked decrease in serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) levels compared to control groups.

| Parameter | Control Group | DNP Treatment Group |

|---|---|---|

| ALT (U/L) | 120 ± 15 | 60 ± 10 |

| AST (U/L) | 150 ± 20 | 70 ± 15 |

常见问题

Basic Research Questions

Q. What are the key synthetic protocols for 4,6-dinitropyrogallol, and how are intermediates characterized?

The synthesis involves nitration of pyrogallol-triacetate under controlled conditions, followed by hydrolysis. Key steps include:

- Nitration : Reaction with nitric acid/sulfuric acid mixture at low temperatures to prevent over-nitration.

- Characterization : Post-synthesis, intermediates are analyzed via NMR (e.g., δ 8.51 ppm for aromatic protons) and NMR (δ 114.4–148.8 ppm for carbons). Elemental analysis validates stoichiometry (e.g., C 33.19%, H 2.24%, N 12.83%) .

- Crystallization : Single crystals are obtained from reaction mixtures at 278 K for structural validation .

Q. How is the crystal structure of this compound determined, and what are its key features?

The structure is resolved via single-crystal X-ray diffraction (XRD):

- Crystallographic parameters : Monoclinic system (space group ), with unit cell dimensions , , , , and . The aromatic ring is planar (deviation < 0.02 Å), with nitro groups tilted at ~11° relative to the ring .

- Data collection : Stoe IPDS diffractometer with MoKα radiation () at 200 K .

Q. What physicochemical properties are critical for handling this compound in experimental settings?

Key properties include:

- Density : (XRD-derived) ; bulk density .

- Melting point : .

- Solubility : Limited in polar solvents (e.g., acetone, DMSO) due to strong hydrogen bonding .

Advanced Research Questions

Q. How do hydrogen-bonding networks influence the solid-state packing of this compound?

The crystal packing is stabilized by bifurcated intra-/intermolecular O–H⋯O bonds:

- Hydrogen donors : All three hydroxyl groups donate protons.

- Acceptors : Nitro oxygen atoms (e.g., O1 and O6) form short contacts (), below the sum of van der Waals radii. These interactions create a planar four-membered ring motif, enhancing thermal stability .

- Analysis : Hydrogen positions are refined using a mix of constrained/independent models in SHELXL97, with isotropic displacement parameters set to of pivot atoms .

Q. What methodological challenges arise in refining crystallographic data for this compound, and how are they resolved?

Challenges include handling anisotropic displacement and hydrogen atom positioning:

- Refinement : SHELXL97 is used with full-matrix least-squares on . Anisotropic displacement parameters are applied to non-H atoms, while H atoms are refined with restraints (e.g., O–H distance = 0.84 Å) .

- Data quality : , with 1488 independent reflections () ensuring high precision. Extinction correction () minimizes systematic errors .

Q. How can spectroscopic and computational methods resolve contradictions in nitro group orientation and π-delocalization?

Discrepancies between XRD and theoretical models are addressed via:

- NMR analysis : -labeling (if applicable) to probe nitro group electronic environments.

- DFT calculations : Compare experimental bond lengths (e.g., C–N = 1.465–1.478 Å) with optimized geometries to assess π-delocalization .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., O⋯H, C⋯C contacts) contributing to packing .

Q. What strategies are employed to analyze thermal stability and decomposition pathways of this compound?

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used:

- Decomposition onset : Monitored above 200°C, correlating with nitro group dissociation.

- Kinetic studies : Isoconversional methods (e.g., Kissinger) estimate activation energy for thermal degradation .

Q. Methodological Guidelines

属性

IUPAC Name |

4,6-dinitrobenzene-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O7/c9-4-2(7(12)13)1-3(8(14)15)5(10)6(4)11/h1,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJPIRJNQXIJGPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])O)O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403977 | |

| Record name | 4,6-Dinitropyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3264-71-9 | |

| Record name | 4,6-Dinitro-1,2,3-benzenetriol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3264-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,6-Dinitropyrogallol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Dinitropyrogallol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。